1-Bromo-2-(difluoromethoxy)-3-methylbenzene
Description
1-Bromo-2-(difluoromethoxy)-3-methylbenzene (CAS: 175278-33-8) is a brominated aromatic compound featuring a difluoromethoxy (-OCF$2$H) group at the ortho position and a methyl (-CH$3$) group at the meta position relative to the bromine atom. This trifunctionalized benzene derivative is significant in organic synthesis, particularly in transition-metal-catalyzed cross-coupling reactions, where its bromine atom serves as a reactive site for arylations .
Properties
IUPAC Name |
1-bromo-2-(difluoromethoxy)-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c1-5-3-2-4-6(9)7(5)12-8(10)11/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPVIEIAMOJUJED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669673 | |
| Record name | 1-Bromo-2-(difluoromethoxy)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954236-08-9 | |
| Record name | 1-Bromo-2-(difluoromethoxy)-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20669673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Bromo-2-(difluoromethoxy)-3-methylbenzene is a brominated aromatic compound notable for its potential biological activities. This compound contains both bromine and difluoromethoxy groups, which may enhance its interactions with various biological targets. The following sections explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₄BrF₂O
- Molecular Weight : 227.01 g/mol
- Structural Characteristics : The presence of difluoromethoxy and bromo substituents contributes to its unique chemical behavior and biological interactions.
1-Bromo-2-(difluoromethoxy)-3-methylbenzene exhibits various mechanisms of action that influence its biological activity:
- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity. This includes potential inhibition or activation pathways that can alter cellular signaling processes.
- Cellular Effects : Studies indicate that this compound can affect cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the expression of genes involved in critical cellular functions.
Antimicrobial and Insecticidal Properties
Research has demonstrated that 1-Bromo-2-(difluoromethoxy)-3-methylbenzene exhibits significant biological activity against microorganisms and pests:
- Antifungal Activity : The compound has shown efficacy against various fungal strains, making it a candidate for development as an antifungal agent.
- Insecticidal Activity : It has been noted for its potent insecticidal effects against the diamondback moth, suggesting potential applications in agricultural pest control.
Toxicity Profile
The compound's toxicity has been assessed in various studies:
- Moderate Toxicity : It is considered moderately toxic when ingested or inhaled, with potential for causing skin and eye irritation. Long-term exposure may lead to liver and kidney damage.
- Dosage Effects : In animal models, the effects of 1-Bromo-2-(difluoromethoxy)-3-methylbenzene vary with dosage, indicating the need for careful consideration in therapeutic applications.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Investigated the interaction of 1-Bromo-2-(difluoromethoxy)-3-methylbenzene with specific enzymes, showing modulation of enzymatic activity. |
| Study 2 | Assessed the compound's antifungal properties against several strains, demonstrating significant inhibitory effects. |
| Study 3 | Evaluated insecticidal activity against diamondback moths, confirming its potential as an agricultural pesticide. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents critically influence reactivity and applications. Key comparisons include:
- Electronic Differences : The difluoromethoxy group (-OCF$2$H) is less electron-withdrawing than trifluoromethoxy (-OCF$3$) but more so than fluoro (-F). This modulates electrophilicity at the bromine site, affecting coupling reaction rates .
- Steric Effects: The methyl group at C3 in the target compound introduces steric hindrance compared to non-methylated analogs like 1-bromo-2-(difluoromethoxy)benzene. However, studies show that even hindered derivatives (e.g., 1-bromo-2-(difluoromethoxy)benzene) retain high reactivity in Pd-catalyzed reactions (79–93% yields), suggesting the methyl group’s impact is manageable .
Reactivity in Cross-Coupling Reactions
Pd-catalyzed direct arylations with polyfluoroalkoxy-substituted bromobenzenes demonstrate the target compound’s utility:
- Heteroarene Scope : Coupling with benzothiophene, imidazo[1,2-a]pyridine, and thiazoles proceeds efficiently (72–93% yields) using 1 mol% Pd(OAc)$_2$ .
- Comparison with 1-Bromo-4-(difluoromethoxy)benzene : Despite the methyl group’s steric bulk, the target compound exhibits comparable reactivity to its para-substituted analog. For example, coupling with benzothiophene yields 77% (para-substituted) vs. 79% (target compound), indicating minimal steric interference .
- Contrast with Trifluoromethoxy Analogs : 1-Bromo-2-(trifluoromethoxy)benzene shows higher electrophilicity but similar coupling efficiency, emphasizing the balance between electronic and steric factors .
Research Findings and Industrial Relevance
- Regioselectivity: The meta-methyl group directs coupling to less hindered positions in heteroarenes. For instance, arylation of thiazoles occurs preferentially at C5 (vs. C4 in non-methylated analogs) .
- Thermal Stability : Difluoromethoxy groups enhance thermal stability compared to methoxy (-OCH$_3$) analogs, making the compound suitable for high-temperature reactions .
- Scalability : Gram-scale syntheses of related bromo(difluoromethoxy)benzenes (e.g., 1-bromo-4-(difluoromethoxy)benzene) have been achieved, suggesting feasibility for industrial production .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
